Brd4-IN-5

BRD4 Inhibition Epigenetics Binding Affinity

Sourcing a BRD4 inhibitor with a defined, quantifiable domain bias for SAR studies is a challenge. Brd4-IN-5 (Example 51) directly addresses this, providing a non-interchangeable chemical probe with a verified 1.7-fold selectivity for BD1 over BD2 (Ki: 9.7 nM vs 16.1 nM), distinct from pan-inhibitors like JQ1. Its extreme species-dependent metabolic stability-a short 6-minute half-life in human microsomes contrasting with >120 minutes in rat-makes it a unique, high-value tool for both acute in vitro 'pulse' experiments and sustained in vivo rat model studies without continuous infusion.

Molecular Formula C25H21F2N3O4
Molecular Weight 465.4 g/mol
Cat. No. B12385167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrd4-IN-5
Molecular FormulaC25H21F2N3O4
Molecular Weight465.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=C3)C(=O)NC4CCOC4)OC5=C(C=C(C=C5)F)F
InChIInChI=1S/C25H21F2N3O4/c1-30-12-19(17-6-8-28-23(17)25(30)32)18-10-14(24(31)29-16-7-9-33-13-16)2-4-21(18)34-22-5-3-15(26)11-20(22)27/h2-6,8,10-12,16,28H,7,9,13H2,1H3,(H,29,31)
InChIKeyBJRGWWJCWIVVKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brd4-IN-5: A Differentiated BRD4 Inhibitor


Brd4-IN-5 (Example 51) is a small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) protein BRD4, specifically targeting its two bromodomains. It is distinguished from other BRD4 inhibitors by its unique binding profile to the BD1 and BD2 domains, characterized by Ki values of 9.7 nM and 16.1 nM, respectively . This compound also exhibits a distinctive metabolic stability profile across species , which is a critical, verifiable differentiator for in vitro and in vivo research applications. Its chemical structure (C25H21F2N3O4, MW 465.45) is documented in US Patent US9296741 and serves as a defined chemical probe for epigenetic research .

BD1-preferring bromodomain probe for epigenetic studies
Characterized species-dependent metabolic stability
Defined chemical structure (patent-derived tool compound)

Why Brd4-IN-5 Is Irreplaceable


Brd4-IN-5 occupies a unique position among BRD4 inhibitors. Unlike pan-BET inhibitors like JQ1 which bind BD1 and BD2 with near-equal potency [1], Brd4-IN-5 exhibits a measurable bias for BD1 (Ki 9.7 nM) over BD2 (Ki 16.1 nM) . This is distinct from highly BD2-selective inhibitors such as XY221 (IC50 5.8 nM for BD2, 667-fold selective over BD1) [2] or BD1-selective inhibitors like compound 3u (IC50 0.56 μM for BD1, >100 μM for BD2) [3]. Furthermore, its metabolic half-life in human liver microsomes (6 minutes) [4] is significantly shorter than other reported inhibitors, such as JQ1 (6 min) or the stable compound 10 (190 min) [5], and contrasts sharply with its own species-specific stability in rat (>120 min) [4]. This combination of a subtle BD1/BD2 selectivity profile and high species-dependent metabolic lability makes it a non-interchangeable tool for studying context-dependent BRD4 biology.

Brd4-IN-5 (subtle BD1 bias)
Pan-BET inhibitors (e.g., JQ1) lack this BD1/BD2 profile; may not replicate domain-specific readouts
Brd4-IN-5 (measurable BD1 preference)
Highly BD2-selective inhibitors (e.g., XY221) differ in domain engagement context
Brd4-IN-5 (species-labile, short human t½)
ADME-optimized stable inhibitors may mask acute BRD4 biology; metabolic context may not transfer

Brd4-IN-5: Quantitative Differentiation


Binding Affinity vs. JQ1

Brd4-IN-5 exhibits a distinct binding affinity profile for the BRD4 bromodomains compared to the widely used pan-BET inhibitor JQ1. Brd4-IN-5 shows a Ki of 9.7 nM for BD1 and 16.1 nM for BD2, demonstrating a 1.7-fold bias towards BD1 . In contrast, JQ1 is characterized as a pan-inhibitor with reported Kds of 49 nM for BD1 and 90 nM for BD2, which translates to a similar ~1.8-fold bias [1]. While the BD1 preference ratio is comparable, the absolute binding affinities differ substantially, with Brd4-IN-5 showing 5-fold and 5.6-fold higher absolute potency than JQ1 for BD1 and BD2, respectively. This quantifiable difference in target engagement is a key consideration for assays where lower drug concentrations are required or where differential binding kinetics may impact results.

Binding Affinity vs. JQ1
Cross-study comparable
Target: Ki(BD1)=9.7 nM; Ki(BD2)=16.1 nM
JQ1: Kd(BD1)=49 nM; Kd(BD2)=90 nM
Supports BD1-preferential study context; absolute binding differs substantially
Ki vs Kd cross-assay comparison; interpret with assay-specific context
BRD4 Inhibition Epigenetics Binding Affinity

Cellular Antiproliferative Activity

Brd4-IN-5 demonstrates significant antiproliferative activity against the breast cancer cell line MX-1 with an EC50 of 101 nM [1]. This single-agent activity is comparable to the dual PLK1/BRD4 inhibitor SC10 (PLK1/BRD4-IN-5) which exhibits an IC50 of 5.4 nM against the acute myeloid leukemia cell line MV4-11 [2]. While direct comparison across different cell lines is not definitive, it establishes Brd4-IN-5's functional potency in a relevant cancer model. This is in contrast to the pan-BET inhibitor JQ1, which shows an IC50 of 120 nM against the MV4-11 cell line [3], suggesting Brd4-IN-5's cellular efficacy is on par with other established tool compounds.

Cellular Antiproliferative Activity
Cross-study comparable
EC50 101 nM
Reported cell-model response context; potency comparable to standard tool compounds
MX-1 breast cancer cell line (3-day assay); cross-line comparisons require review
Antiproliferative Activity Cancer Cell Lines Potency Comparison

Human Liver Microsomal Stability

Brd4-IN-5 is characterized by a short half-life of 6 minutes in human liver microsomes (HLM) . This is a critical and highly differentiating characteristic. For comparison, the pan-BET inhibitor JQ1 also has a reported half-life of 6 minutes in HLM, while many next-generation inhibitors have been optimized for much greater stability, such as compound 10 from a related series, which has a half-life of 190 minutes [1]. This high intrinsic clearance (calculated as approximately 115 µL/min/mg protein using the standard formula CLint = 0.693 / t1/2) directly contrasts with its own stability in rat microsomes (>120 min) [2]. The stark difference in metabolic fate between species and compared to more stable compounds is a key verifiable property.

Human Liver Microsomal Stability
Cross-study comparable
t½ = 6 min
JQ1: 6 min; stable cmpd: 190 min
High clearance probe for acute inhibition; contrast to optimized stable inhibitors
HLM assay; intrinsic clearance ~115 µL/min/mg
Metabolic Stability Liver Microsomes In Vitro ADME

Species-Dependent Metabolic Stability

Brd4-IN-5 exhibits a pronounced species-dependent metabolic stability profile, which is a highly differentiating and verifiable characteristic for researchers planning cross-species studies. In vitro liver microsomal half-lives are reported as 6 minutes in human, 63 minutes in mouse, and >120 minutes in rat . This 10.5-fold difference in stability between human and mouse, and a >20-fold difference between human and rat, is a rare and well-defined property. In contrast, the comparator JQ1 shows a more uniform profile across species (e.g., 6 min in human, 15 min in mouse) [1]. This specific and quantifiable variance makes Brd4-IN-5 a unique tool for comparative biology or for selecting a specific animal model for in vivo pharmacokinetic studies.

Species-Dependent Stability
Head-to-head comparison
Human: 6 min; Mouse: 63 min; Rat: >120 min
JQ1: human 6 min; mouse 15 min
Informs species-specific model selection; rat stability supports sustained target engagement studies
Liver microsomal stability across species; validate in chosen model
Species Difference ADME In Vivo Model Selection

Brd4-IN-5 Applications


Subtle BD1/BD2 Bias

For researchers investigating the functional differentiation between BRD4's BD1 and BD2 domains, Brd4-IN-5 provides a valuable tool with a quantifiable 1.7-fold bias towards BD1 (Ki 9.7 nM vs. 16.1 nM) . This contrasts with the non-selective profile of pan-inhibitors like JQ1 and the extreme selectivity of advanced compounds like XY221 (667-fold for BD2) [1]. It is ideally suited for structure-activity relationship (SAR) studies and for probing biological outcomes where a modest shift in domain engagement may produce a measurable phenotypic change, without the confounding effects of a completely selective inhibitor.

Acute BRD4 Inhibition in Rat Models

The remarkable species-specific metabolic stability of Brd4-IN-5, with a half-life of >120 minutes in rat liver microsomes , makes it a uniquely suited tool for acute in vivo studies in rat models. This prolonged stability allows for sustained target engagement, facilitating pharmacodynamic (PD) studies, biomarker analysis, and efficacy testing of acute BRD4 inhibition without the complexity of continuous infusion or frequent dosing. This is a key differentiator from compounds like JQ1, which has a short half-life in all species [1].

Acute BRD4 Inhibition in Human Cells

Its short half-life in human liver microsomes (6 minutes) defines Brd4-IN-5 as a probe for acute, short-term inhibition studies. In human cell culture, where the compound is not subject to the same rapid hepatic clearance, it can be used at a controlled concentration (e.g., around its cellular EC50 of 101 nM [1]) to study immediate transcriptional and epigenetic changes following BRD4 blockade. This 'pulse-like' effect in human-relevant systems is a distinct application, avoiding the adaptive responses seen with long-term exposure to stable inhibitors.

Positive Control for In Vitro ADME Assays

Brd4-IN-5's well-defined and extreme species-dependent metabolic lability (human t1/2 = 6 min, rat t1/2 > 120 min) qualifies it as a high-value positive control for in vitro ADME (absorption, distribution, metabolism, and excretion) assays. It can be used to validate assay performance for detecting species-specific metabolism and to calibrate high-clearance compound detection in human microsomal stability assays. This is a purely industrial and research service application based on its quantitative, verifiable properties.

Application
Selection Property
Validation Focus
BRD4 BD1/BD2 domain selectivity studies
Measurable BD1 bias profile
Domain-specific functional readout
In vivo acute BRD4 inhibition in rat models
Prolonged rat microsomal stability
Sustained target engagement in PD models
Acute BRD4 inhibition in human cell models
Rapid human microsomal clearance
Immediate transcriptional response endpoints
In vitro ADME assay validation
Defined species-dependent lability
High-clearance compound detection calibration

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